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Compound of Interest

Compound Name: 5-Bromo-3-methylisothiazole

Cat. No.: B1268858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-3-methylisothiazole (CAS No: 20493-60-1). The document is structured

to offer readily accessible quantitative data, detailed experimental methodologies, and a visual

representation of the analytical workflow, catering to the needs of professionals in research and

drug development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Bromo-3-
methylisothiazole.

Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-3-methylisothiazole is characterized by the following major

peaks, consistent with the presence of a bromine atom (with its characteristic isotopic pattern).
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Property Value

Molecular Formula C₄H₄BrNS

Molecular Weight 178.05 g/mol

Major Fragment (m/z) 177

Isotopic Peak (m/z) 179

Source NIST Mass Spectrometry Data Center[1]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and
Infrared (IR) Spectroscopy
Despite extensive searches of publicly available databases and scientific literature, specific,

experimentally determined quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy of 5-
Bromo-3-methylisothiazole could not be retrieved. Commercial and database entries indicate

the existence of such data but do not provide the numerical values.[1][2] For research

purposes, it is recommended to acquire these spectra experimentally.

Experimental Protocols
The following sections detail the generalized experimental protocols for the acquisition of the

spectroscopic data presented. These methodologies are standard for the analysis of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of purified 5-Bromo-3-methylisothiazole is

dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-

0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Data is acquired on a high-resolution NMR spectrometer, such as a Bruker

AM-270 or equivalent, operating at a field strength of 270 MHz for ¹H NMR and 67.9 MHz for

¹³C NMR.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200

ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

larger number of scans and a longer relaxation delay are often required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million

(ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:

Sample Preparation: For a liquid sample like 5-Bromo-3-methylisothiazole, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample compartment, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared beam after it

passes through the sample. A typical spectral range is 4000-400 cm⁻¹.
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Data Processing: The interferogram is converted into a spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹) via a Fourier transform. The background spectrum

is automatically subtracted from the sample spectrum to yield the final IR spectrum of the

compound. The positions of the absorption bands are reported in reciprocal centimeters

(cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound,

confirming its identity.

Methodology:

Sample Preparation: A dilute solution of 5-Bromo-3-methylisothiazole is prepared in a

volatile organic solvent such as dichloromethane or hexane.

Instrumentation: The analysis is performed on a GC-MS system, which couples a gas

chromatograph for separation with a mass spectrometer for detection.

Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into

the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g.,

helium) through a capillary column (e.g., a DB-5ms column). The separation of components

is based on their boiling points and interactions with the stationary phase of the column.

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of

the mass spectrometer (typically using electron ionization, EI). The molecules are

bombarded with a high-energy electron beam (usually 70 eV), causing ionization and

fragmentation. The resulting positively charged ions are then separated by a mass analyzer

(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the

highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of

the compound. The fragmentation pattern provides structural information.

Workflow Visualization
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The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 5-Bromo-3-methylisothiazole.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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